2-Ethynyl-5-(trifluoromethoxy)pyrazine
Description
2-Ethynyl-5-(trifluoromethoxy)pyrazine (C₇H₃F₃N₂O) is a heteroaromatic compound featuring a pyrazine ring substituted with an ethynyl (-C≡CH) group at position 2 and a trifluoromethoxy (-OCF₃) group at position 5 . The pyrazine ring’s electron-deficient nature, due to the two nitrogen atoms, enhances its reactivity in nucleophilic substitutions and cross-coupling reactions . The trifluoromethoxy group contributes to the compound’s stability under thermal and acidic conditions, while the ethynyl group provides a site for further functionalization . This compound is synthesized via Sonogashira coupling of 2-chloro-5-trifluoromethoxypyrazine with trimethylsilylacetylene, followed by desilylation .
Structure
2D Structure
Properties
IUPAC Name |
2-ethynyl-5-(trifluoromethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c1-2-5-3-12-6(4-11-5)13-7(8,9)10/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPMGXOOFEYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=N1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1863534-37-5 | |
| Record name | 2-ethynyl-5-(trifluoromethoxy)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethoxy)pyrazine typically involves multiple steps, starting with the preparation of the pyrazine core. One common method is the cyclization of appropriate precursors under controlled conditions. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of a halopyrazine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-(trifluoromethoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
- Building Block : 2-Ethynyl-5-(trifluoromethoxy)pyrazine serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.
- Reactivity Studies : The compound is involved in various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for developing new derivatives with potentially enhanced properties .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to pyridine derivatives | Potassium permanganate |
| Reduction | Ethynyl group to ethyl group | Lithium aluminum hydride |
| Substitution | Formation of different derivatives | Nucleophiles |
Biology
- Biochemical Assays : Researchers are exploring the compound's potential as a ligand in biochemical assays, which could lead to advancements in drug discovery.
- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various bacterial strains, such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .
Medicine
- Therapeutic Potential : The compound is being investigated for its role as a precursor in drug synthesis. Its structural features suggest potential anticancer activity, with studies showing that similar derivatives can inhibit cell proliferation in cancer cell lines .
| Application Area | Findings |
|---|---|
| Antibacterial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
Agrochemicals
This compound is utilized in developing agrochemicals due to its efficacy in enhancing crop protection products. The trifluoromethoxy moiety contributes to its biological activity against pests and diseases .
Material Science
The compound's unique electronic properties make it a candidate for organic semiconductors and photovoltaic devices. Its application in material science is under exploration, aiming to improve the efficiency of electronic devices .
Antibacterial Evaluation
A study involving several pyridine derivatives highlighted significant antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The research emphasized the role of the trifluoromethoxy group in enhancing antibacterial efficacy.
Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that certain derivatives of this compound could effectively inhibit cell proliferation. The results indicated selective toxicity towards cancerous cells compared to non-tumorigenic cells, showcasing the therapeutic potential of this compound .
Mechanism of Action
The mechanism by which 2-Ethynyl-5-(trifluoromethoxy)pyrazine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazines
2-Chloro-5-trifluoromethoxypyrazine
- Structure : Chlorine at position 2 and -OCF₃ at position 3.
- Reactivity: Chlorine acts as a superior leaving group compared to -OCF₃, enabling efficient Buchwald-Hartwig amination, Suzuki couplings, and Sonogashira alkynylation . The trifluoromethoxy group is stable under coupling conditions but can undergo displacement by O/S-nucleophiles in basic or nucleophilic environments .
- Applications : A key intermediate for synthesizing 2-Ethynyl-5-(trifluoromethoxy)pyrazine and other functionalized pyrazines .
Table 1: Reaction Yields in Sonogashira Coupling
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Chloro-5-trifluoromethoxypyrazine | This compound | 85 | |
| 2-Chloro-5-methoxypyrazine | 2-Ethynyl-5-methoxypyrazine | 78 |
2-Ethynyl-5-methoxypyrazine
- Structure : Methoxy (-OCH₃) at position 5 instead of -OCF₃.
- Reactivity :
- The methoxy group is less electron-withdrawing than -OCF₃, reducing the pyrazine ring’s electron deficiency. This decreases reactivity in nucleophilic substitutions but enhances stability in basic conditions .
- Synthesized via desilylation of a trimethylsilyl-protected precursor under mild basic conditions (KOH/MeOH) .
- Applications : Less explored in materials science but relevant in flavor chemistry due to volatility .
2-Ethyl-5-methylpyrazine
- Structure : Alkyl substituents (ethyl and methyl) instead of ethynyl and -OCF₃.
- Reactivity :
Table 2: Electronic Effects of Substituents on Pyrazine Reactivity
Stability and Functional Group Compatibility
- Trifluoromethoxy Group :
- Ethynyl Group :
Biological Activity
2-Ethynyl-5-(trifluoromethoxy)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities. Pyrazines are known for their diverse applications in pharmaceuticals, agriculture, and food industries due to their unique chemical properties and biological effects. This article focuses on the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and findings.
The compound this compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its reactivity and biological activity. The structure can be summarized as follows:
- Chemical Formula : CHFNO
- CAS Number : 1863534-37-5
Synthesis
Research has demonstrated several synthetic pathways for creating this compound. The methods often involve the use of fluorinated reagents and careful control of reaction conditions to achieve high yields. For instance, one method involves the nucleophilic substitution of halogenated pyrazines with ethynyl groups under basic conditions, leading to the desired compound with high purity.
Antimicrobial Properties
Studies have indicated that pyrazine derivatives exhibit significant antimicrobial activities. In particular, this compound has shown effectiveness against various bacterial strains. Table 1 summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies using cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) indicate that it possesses moderate to strong antiproliferative effects. The results are summarized in Table 2:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Similar to other pyrazines, it may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the use of this compound in a murine model to evaluate its efficacy against tumor growth. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Q & A
Q. What synthetic strategies are effective for introducing ethynyl and trifluoromethoxy groups onto the pyrazine ring?
The electron-deficient nature of pyrazine (due to two nitrogen atoms) enables efficient aromatic nucleophilic substitution (SAr) and cross-coupling reactions. For trifluoromethoxy substitution, halogenated pyrazine precursors (e.g., 2-chloro-5-trifluoromethoxypyrazine) can undergo Suzuki-Miyaura coupling for ethynyl group introduction. Key considerations include:
Q. What spectroscopic techniques are recommended for characterizing the electronic structure of 2-Ethynyl-5-(trifluoromethoxy)pyrazine?
A combination of UV-Vis absorption, fluorescence, and phosphorescence spectroscopy is critical. For example:
- UV-Vis : Identifies S(n,π*) and S(π,π*) transitions. Pyrazine derivatives exhibit strong absorption bands near 300–380 nm, influenced by substituent electronegativity.
- Phosphorescence : Measures triplet-state lifetimes. In crystalline or matrix-isolated samples (e.g., benzene matrix), phosphorescence energies align with computational predictions (e.g., 3.2–3.3 eV) .
- Vibrational Analysis : FTIR and Raman spectroscopy detect symmetry-breaking modes (e.g., C≡C stretch at ~2100 cm) and trifluoromethoxy bending modes .
| Property | Experimental Value | Computational Value (eV) |
|---|---|---|
| Phosphorescence Energy | 3.2 eV | 3.3 eV |
| Fluorescence Energy | 3.6 eV | 3.9 eV |
| Data adapted from pyrazine matrix studies . |
Q. How does the trifluoromethoxy group influence thermal stability under reaction conditions?
The trifluoromethoxy group enhances thermal stability due to strong C–F bonds and electron-withdrawing effects. Stability assessments should include:
- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures >200°C indicate robustness.
- Accelerated Aging Studies : Exposure to elevated temperatures (e.g., 80°C for 72 hours) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can contradictions in catalytic activity data for pyrazine-based electrocatalysts be resolved?
Discrepancies often arise from differences in active-site electrophilicity and substrate accessibility. Methodological solutions include:
- Electrophilicity Tuning : Appending electron-withdrawing groups (e.g., –CF) to the pyrazine ring enhances catalytic rates for oxygen reduction by up to 70-fold, as shown in graphite-conjugated pyrazines (GCPs) .
- Surface-Modified Controls : Compare activity of molecular analogs (e.g., non-conjugated pyrazines) to isolate substrate–surface interactions .
| Substituent | Catalytic Rate (mA/cm) |
|---|---|
| –H (Baseline) | 0.5 |
| –CF | 35.0 |
| Data from GCP studies in alkaline electrolyte . |
Q. What experimental approaches reconcile discrepancies between theoretical and observed S1_11/S2_22 coupling in substituted pyrazines?
The multiconfiguration time-dependent Hartree (MCTDH) method accounts for vibronic coupling across all 24 vibrational modes. Key steps:
Q. How do π-π interactions between pyrazine ligands influence supramolecular assembly in metal complexes?
In Ag binuclear complexes, pyrazine guests exhibit π-π stacking (3.48 Å interplanar distance), confirmed by X-ray crystallography and variable-temperature NMR. Methodological insights:
Q. What computational models optimize predictions of redox-active behavior in pyrazine-based 2D materials?
Density functional theory (DFT) with Hubbard U corrections (DFT+U) accurately models electron delocalization in Cr(III)-pyrazine networks. Key parameters:
- Charge Transfer : Cr(II) → pyrazine electron transfer (0.3–0.5 e per ligand) .
- Bandgap Engineering : Adjusting ligand substituents (e.g., ethynyl vs. trifluoromethoxy) modulates conductivity from insulating (gigaohm) to metallic .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., catalytic activity vs. theoretical predictions), prioritize surface-bound studies over molecular analogs to account for interfacial effects .
- Symmetry Considerations : Neglecting pyrazine’s D symmetry in computational models introduces errors >10% in vibronic coupling simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
